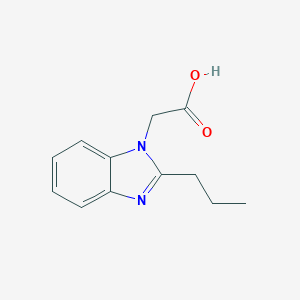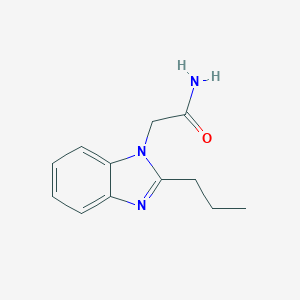![molecular formula C12H7ClN2OS B493907 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 331761-45-6](/img/structure/B493907.png)
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential use in targeted cancer therapy . It is a derivative of thieno[2,3-d]pyrimidine . This compound has shown remarkable nanomolar PI3K potency, good antiproliferative activity, favorable pharmacokinetic properties, and significant in vivo anti-cancer efficacy .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H6Cl2N2S . The InChI Key is QDMQHIKVIOWCGY-UHFFFAOYSA-N . The SMILES representation is ClC1=CC=C(C=C1)C1=CSC2=NC=NC(Cl)=C12 .Physical and Chemical Properties Analysis
The compound is a pale brown powder with a melting point range of 139.0-148.0°C . It has a molecular weight of 599.5 g/mol . The compound has a XLogP3-AA value of 9.4, indicating its lipophilicity . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications : Derivatives of thieno[2,3-d]pyrimidine, including 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have shown remarkable activity against fungi, bacteria, and inflammation, indicating their potential as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, including thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, has been reported, highlighting a rapid and efficient method for producing these compounds (Hesse, Perspicace, & Kirsch, 2007).
Antibacterial and Antifungal Activity : New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds demonstrated higher antifungal activity against Candida fungus species than the standard drug fluconazole (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Catalytic Four-Component Synthesis : A green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading, indicating an environmentally friendly method for producing these compounds (Shi et al., 2018).
Antihyperlipaemic Activity : Certain 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones were found to have significant antihyperlipaemic activity in animal models, comparable to that of existing drugs like clofibrate and riboflavin tetrabutyrate (Shishoo et al., 1990).
Antimicrobial Activity : Thieno[2,3-d]pyrimidin-4-one was synthesized and tested for antimicrobial activity against various bacteria and fungi, demonstrating its potential as an antimicrobial agent (R. et al., 2016).
Anti-Angiogenic and Vascular-Targeting : A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their potential as anticancer drugs, with specific focus on vascular-disrupting and anti-angiogenic activities (Gold et al., 2020).
Synthesis of Novel Derivatives : Novel derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized, showcasing the versatility of this compound in creating a variety of biologically active molecules (Abdel-rahman, Awad, & Bakhite, 1992).
Serotonin Receptor Antagonists : Certain thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, structurally related to thieno[2,3-d]pyrimidin-4(3H)-ones, were synthesized as potent and selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).
Cytotoxic Evaluation for Cancer Treatment : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promise as potential anticancer agents (Kaliraj & Kathiravan, 2020).
Mécanisme D'action
Target of Action
The primary targets of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Result of Action
The result of the action of this compound is the inhibition of growth or death of Mycobacteria . This leads to a decrease in the bacterial load, helping to alleviate the symptoms of tuberculosis.
Analyse Biochimique
Biochemical Properties
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . The compound binds to the active site of the enzyme, inhibiting its function and thereby disrupting the bacterial respiratory chain. Additionally, this compound has demonstrated interactions with epidermal growth factor receptor (EGFR) in cancer cells, where it acts as an inhibitor, potentially leading to reduced tumor growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the EGFR pathway . This inhibition leads to decreased gene expression related to cell growth and survival. In bacterial cells, particularly Mycobacterium tuberculosis, the compound disrupts cellular metabolism by inhibiting cytochrome bd oxidase, leading to reduced ATP production and cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. For instance, its binding to cytochrome bd oxidase involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . In cancer cells, the compound binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of downstream signaling proteins . These molecular interactions result in the inhibition of critical cellular processes such as energy production and cell proliferation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. It interacts with enzymes such as cytochrome bd oxidase and EGFR, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to various metabolites, which may also contribute to its biological activity and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, the compound is taken up through membrane transporters and accumulates in the cytoplasm, where it exerts its inhibitory effects on cytochrome bd oxidase . In cancer cells, it is distributed throughout the cell, with a significant concentration in the cytoplasm and nucleus, where it interacts with EGFR .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, the compound localizes to the cytoplasm, where it inhibits cytochrome bd oxidase . In cancer cells, it is found in both the cytoplasm and nucleus, where it interacts with EGFR and other signaling proteins . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODCNBLBXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331761-45-6 | |
| Record name | 5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Phenoxy-ethylsulfanyl)-benzoimidazol-1-yl]-ethanol](/img/structure/B493834.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B493835.png)
![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)
![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetamide](/img/structure/B493837.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B493847.png)
![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)
![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)
